molecular formula C6H2ClF3N2O2 B046346 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine CAS No. 117519-08-1

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Cat. No. B046346
CAS RN: 117519-08-1
M. Wt: 226.54 g/mol
InChI Key: RBLRRZSRLXGELK-UHFFFAOYSA-N
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Description

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine (2C3N6TFP) is a heterocyclic aromatic compound that is commonly used in organic synthesis. It is a versatile building block for the synthesis of a wide range of compounds and has been extensively studied in the past few decades. It is a useful reagent in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Its unique properties such as low toxicity, low volatility, and good solubility make it an ideal choice for many synthetic applications.

Scientific Research Applications

Agrochemicals Synthesis

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of various agrochemicals. Its trifluoromethylpyridine (TFMP) derivatives are widely used in crop protection, offering effective defense against pests. The introduction of TFMP derivatives like fluazifop-butyl marked a significant advancement in the agrochemical market, leading to the development of over 20 new TFMP-containing agrochemicals .

Pharmaceutical Industry

Several TFMP derivatives, including 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine , have been utilized in the pharmaceutical industry. These compounds are part of the structural motif in active pharmaceutical ingredients, contributing to the treatment of various diseases. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety play a crucial role in the biological activities of these derivatives .

Veterinary Medicine

In veterinary medicine, TFMP derivatives are incorporated into drugs that address a range of animal health issues. The market has approved at least two veterinary products containing the TFMP moiety, and more candidates are undergoing clinical trials .

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the production of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is in high demand for synthesizing crop-protection products. Various methods for synthesizing 2,3,5-DCTF have been explored, showcasing the versatility of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine in chemical synthesis .

Drug Development

The TFMP group, to which 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine belongs, is featured in the chemistry of FDA-approved drugs. Over the past 20 years, 19 drugs containing the TFM group have been approved, highlighting the significance of this moiety in drug development. These drugs cover a wide range of therapeutic areas, demonstrating the compound’s broad applicability .

properties

IUPAC Name

2-chloro-3-nitro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N2O2/c7-5-3(12(13)14)1-2-4(11-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLRRZSRLXGELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445072
Record name 2-chloro-3-nitro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

CAS RN

117519-08-1
Record name 2-chloro-3-nitro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To phosphorous oxychloride (11 ml, 117 mmol) was added quinoline (8.4 ml, 70 mmol) followed by 3-nitro-6-trifluoromethyl-2(1H)-pyridone (24.0 g, 115 mmol), and the resulting solution heated at 140° C. for 18 h. The solution was then cooled to 100° C., when water (50 ml) was carefully added. After cooling to room temperature, saturated sodium bicarbonate (200 ml) was added and the mixture extracted with ethyl acetate (2×200 ml). The extracts were dried (MgSO4) and concentrated, and the residue purified by silica chromatography to give the product as a brown oil (22.7 g, 0.1 mol, 87% yield).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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